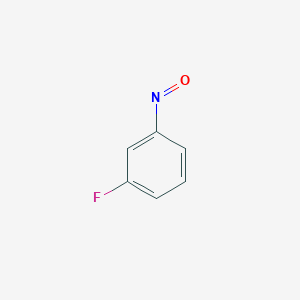
1-Fluoro-3-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-nitrosobenzene is an organic compound characterized by the presence of a fluorine atom and a nitroso group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-3-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of 1-fluoro-3-nitrobenzene using reducing agents such as iron or tin in the presence of hydrochloric acid.
Oxidation of Amino Precursors: Another approach is the oxidation of 1-fluoro-3-aminobenzene using oxidizing agents like peroxyacetic acid.
Direct Nitrosation: Direct nitrosation of 1-fluorobenzene using nitrosyl chloride in the presence of a catalyst can also yield this compound.
Analyse Des Réactions Chimiques
1-Fluoro-3-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-fluoro-3-nitrobenzene.
Reduction: Reduction reactions can convert it to 1-fluoro-3-aminobenzene.
Substitution: The nitroso group can be substituted by nucleophiles such as phenols in the presence of potassium carbonate.
Dimerization: It can dimerize to form azodioxides under certain conditions.
Common reagents used in these reactions include reducing agents like iron and tin, oxidizing agents like peroxyacetic acid, and nucleophiles like phenols. The major products formed from these reactions include 1-fluoro-3-nitrobenzene, 1-fluoro-3-aminobenzene, and azodioxides.
Applications De Recherche Scientifique
1-Fluoro-3-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluoroaromatic compounds and pharmaceuticals.
Biology: It serves as a probe in the study of enzyme-catalyzed reactions and the mechanisms of nitrosation.
Medicine: Its derivatives are investigated for potential therapeutic applications.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-nitrosobenzene involves its reactivity towards nucleophiles, electrophiles, and radicals. The nitroso group confers ambiphilic properties, allowing it to participate in various reactions such as nitroso Diels-Alder, nitroso ene, and nitrosoaldol reactions . These reactions are facilitated by the unique nitrogen-oxygen combination in the nitroso group, which interacts with molecular targets and pathways involved in these processes.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-nitrosobenzene can be compared with other similar compounds such as:
Nitrosobenzene: Unlike this compound, nitrosobenzene lacks a fluorine atom, which affects its reactivity and applications.
1-Fluoro-3-nitrobenzene: This compound has a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
1-Fluoro-3-aminobenzene: The presence of an amino group instead of a nitroso group results in different applications and reactivity patterns.
The uniqueness of this compound lies in its ambiphilic nature and the presence of both fluorine and nitroso groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C6H4FNO |
|---|---|
Poids moléculaire |
125.10 g/mol |
Nom IUPAC |
1-fluoro-3-nitrosobenzene |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-6(4-5)8-9/h1-4H |
Clé InChI |
JSEVUNYSFUYUEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
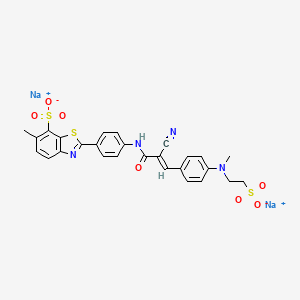
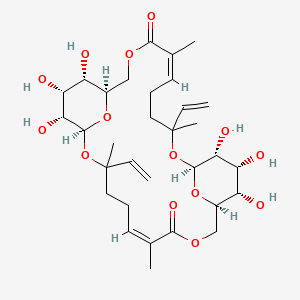
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

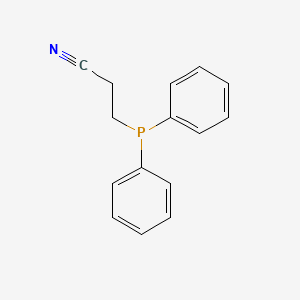
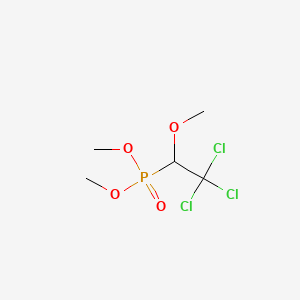
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
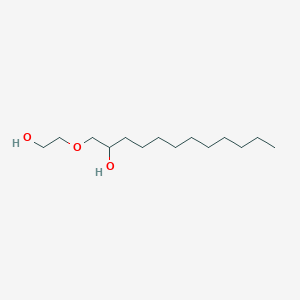
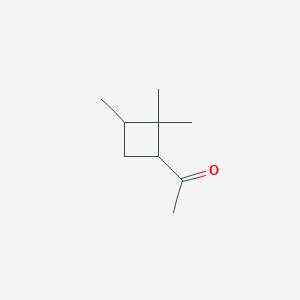

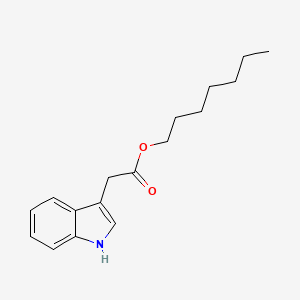
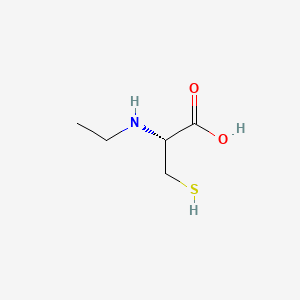
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
